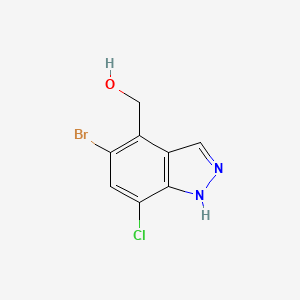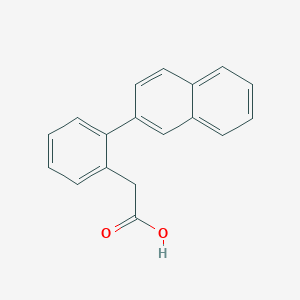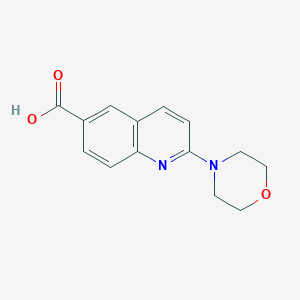
(5-Bromo-7-chloro-1H-indazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-7-chloro-1H-indazol-4-yl)méthanol: est un composé hétérocyclique appartenant à la famille des indazoles. Les indazoles sont connus pour leurs diverses activités biologiques et sont utilisés dans divers domaines tels que la chimie médicinale, les produits agrochimiques et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du (5-Bromo-7-chloro-1H-indazol-4-yl)méthanol implique généralement la bromation et la chloration de dérivés d'indazole. Une méthode courante comprend la bromation régiosélective du 2,6-dichlorobenzonitrile, suivie d'une cyclisation avec de l'hydrazine pour former le noyau indazole .
Méthodes de production industrielle: La production industrielle du (5-Bromo-7-chloro-1H-indazol-4-yl)méthanol peut être réalisée par un procédé évolutif qui comprend l'utilisation de matières premières peu coûteuses et de conditions réactionnelles efficaces. Le processus implique souvent une séquence en deux étapes de bromation et de cyclisation, suivie de techniques de purification telles que la recristallisation ou la chromatographie sur colonne pour obtenir le produit souhaité avec un rendement élevé .
Analyse Des Réactions Chimiques
Types de réactions: Le (5-Bromo-7-chloro-1H-indazol-4-yl)méthanol subit diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en ses dérivés amines correspondants.
Substitution: Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution: Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés en conditions basiques pour remplacer les atomes d'halogène.
Principaux produits: Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'indazole substitués, qui peuvent être fonctionnalisés davantage pour des applications spécifiques.
Applications de recherche scientifique
Chimie: Le (5-Bromo-7-chloro-1H-indazol-4-yl)méthanol est utilisé comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes. Sa réactivité en fait un intermédiaire précieux en synthèse organique .
Biologie: En recherche biologique, ce composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments. Les dérivés d'indazole se sont montrés prometteurs dans le développement d'agents anti-inflammatoires, anticancéreux et antimicrobiens .
Médecine: La structure unique du composé lui permet d'interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments. Il a été étudié pour son potentiel à inhiber des enzymes et des récepteurs spécifiques impliqués dans les voies pathologiques .
Industrie: Dans le secteur industriel, le (5-Bromo-7-chloro-1H-indazol-4-yl)méthanol est utilisé dans la production de produits chimiques et de matériaux spéciaux. Ses dérivés sont utilisés dans le développement de produits agrochimiques et de matériaux avancés aux propriétés spécifiques .
Mécanisme d'action
Le mécanisme d'action du (5-Bromo-7-chloro-1H-indazol-4-yl)méthanol implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, bloquant ainsi l'accès du substrat ou en modifiant la conformation enzymatique . Dans les voies de signalisation médiées par les récepteurs, le composé peut agir comme un agoniste ou un antagoniste, modulant l'activité du récepteur et les voies de signalisation en aval .
Applications De Recherche Scientifique
Chemistry: (5-Bromo-7-chloro-1H-indazol-4-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. It has been investigated for its potential to inhibit specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the development of agrochemicals and advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of (5-Bromo-7-chloro-1H-indazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires:
7-Bromo-4-chloro-1H-indazol-3-amine: Utilisé dans la synthèse du Lenacapavir, un inhibiteur puissant de la capside pour le VIH-1.
5-Bromo-1H-indazol-3-amine: Connu pour ses applications en chimie médicinale et comme intermédiaire dans la synthèse de composés biologiquement actifs.
Unicité: Le (5-Bromo-7-chloro-1H-indazol-4-yl)méthanol se démarque par la présence du groupe méthanol, qui améliore sa solubilité et sa réactivité. Cette caractéristique unique permet le développement de dérivés aux propriétés pharmacocinétiques améliorées et aux activités biologiques spécifiques .
Propriétés
Formule moléculaire |
C8H6BrClN2O |
|---|---|
Poids moléculaire |
261.50 g/mol |
Nom IUPAC |
(5-bromo-7-chloro-1H-indazol-4-yl)methanol |
InChI |
InChI=1S/C8H6BrClN2O/c9-6-1-7(10)8-4(2-11-12-8)5(6)3-13/h1-2,13H,3H2,(H,11,12) |
Clé InChI |
MVHYXDLEFJIVGW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C=NN2)C(=C1Br)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11857846.png)


![2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11857875.png)
![tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B11857879.png)



